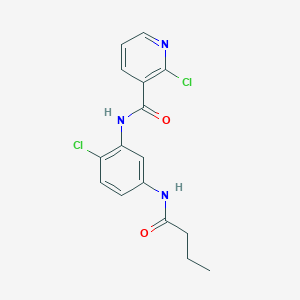
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its various biological activities.
Mecanismo De Acción
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 acts as an inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It blocks the activation of the IκB kinase complex, which prevents the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of NF-κB. By inhibiting NF-κB activation, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of adhesion molecules on endothelial cells. It has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation and migration. In addition, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have anti-viral activity against a range of viruses, including HIV-1, influenza A, and hepatitis B and C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can be used to selectively inhibit NF-κB activation without affecting other signaling pathways. In addition, its relatively low cost and ease of synthesis make it an attractive option for research purposes. However, one limitation of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 is its potential toxicity, particularly at high concentrations. It is important to carefully optimize the dose and duration of treatment to minimize any potential adverse effects.
Direcciones Futuras
There are many potential future directions for research involving N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It may also have potential as a cancer therapy, either alone or in combination with other drugs. In addition, further research is needed to fully elucidate its mechanism of action and to explore its potential for treating viral infections.
Métodos De Síntesis
The synthesis of N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 involves the reaction of 2-chloronicotinic acid with butyryl chloride to form an intermediate, which is then treated with 5-amino-2-chlorobenzamide to yield the final product. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for research purposes.
Aplicaciones Científicas De Investigación
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been used in numerous studies to investigate the mechanisms of various diseases and to develop potential therapeutic agents.
Propiedades
Nombre del producto |
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide |
|---|---|
Fórmula molecular |
C16H15Cl2N3O2 |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
N-[5-(butanoylamino)-2-chlorophenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-2-4-14(22)20-10-6-7-12(17)13(9-10)21-16(23)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
UOAKXDVQGUGUQT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)


![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)


![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
